1-Iodo-4-phenoxybenzene
CAS No.: 2974-94-9
Cat. No.: VC2326613
Molecular Formula: C12H9IO
Molecular Weight: 296.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2974-94-9 |
---|---|
Molecular Formula | C12H9IO |
Molecular Weight | 296.1 g/mol |
IUPAC Name | 1-iodo-4-phenoxybenzene |
Standard InChI | InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H |
Standard InChI Key | BDKOUDYNKRCDEC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)I |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)I |
Introduction
Basic Identification and Structure
1-Iodo-4-phenoxybenzene (CAS Number: 2974-94-9) is an aromatic compound consisting of an iodine atom at the para position of a phenoxybenzene structure. It belongs to the family of diphenyl ethers and is characterized by its distinctive molecular structure that combines two aromatic rings connected by an oxygen bridge, with an iodine atom at the 4-position of one of the rings .
The compound is alternatively known by several synonyms including 4-iododiphenyl ether, 4-iodophenyl phenyl ether, and 4-phenoxyiodobenzene . Its molecular structure can be represented by the following chemical identifiers:
Identifier Type | Value |
---|---|
Molecular Formula | C₁₂H₉IO |
Exact Mass | 295.969788 |
IUPAC Name | 1-iodo-4-phenoxybenzene |
InChI | 1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H |
InChI Key | BDKOUDYNKRCDEC-UHFFFAOYSA-N |
SMILES | IC1=CC=C(OC2=CC=CC=C2)C=C1 |
The molecular structure features two benzene rings connected by an oxygen atom, with one ring bearing an iodine substituent at the para position relative to the ether linkage. This structural arrangement contributes to its unique chemical reactivity and applications in organic synthesis.
Physical and Chemical Properties
1-Iodo-4-phenoxybenzene possesses distinctive physicochemical properties that determine its behavior in various chemical environments and applications. These properties are crucial for understanding its reactivity, handling requirements, and potential uses.
Physical Properties
The compound exists as a solid at room temperature with the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 296.104 g/mol |
Density | 1.6±0.1 g/cm³ |
Boiling Point | 317.6±25.0 °C at 760 mmHg |
Flash Point | 145.9±23.2 °C |
Storage Conditions | Keep in dark place, sealed in dry container, 2-8°C |
The relatively high boiling and flash points of 1-iodo-4-phenoxybenzene are characteristic of its aromatic structure and molecular weight. These properties make it stable under normal laboratory conditions but necessitate specific storage requirements to maintain its purity and chemical integrity .
Chemical Properties
The chemical behavior of 1-iodo-4-phenoxybenzene is largely dictated by the presence of the iodine atom and the ether linkage. The iodine atom, being highly electronegative and a good leaving group, makes the compound susceptible to nucleophilic attack, which is exploited in various organic reactions.
Key chemical properties include:
-
Electron distribution: The compound possesses an asymmetric electron distribution due to the electronegative iodine atom and the oxygen linkage.
-
Reactivity: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it reactive in coupling reactions and nucleophilic substitutions.
-
Stability: The compound is generally stable under normal conditions but is light-sensitive, necessitating storage in dark containers .
-
Spectroscopic Properties: The 1H NMR spectrum shows characteristic signals, including δ 6.72-6.82 (m, 2 H), which are useful for identification and purity assessment .
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 1-iodo-4-phenoxybenzene, each with its advantages depending on scale, available starting materials, and desired purity.
Laboratory Synthesis
The most common laboratory method involves the iodination of 4-phenoxyaniline using a suitable iodinating agent. This process typically follows these steps:
-
Iodination: 4-Phenoxyaniline is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
-
Solvent Selection: The reaction is generally conducted in an organic solvent such as acetic acid or dichloromethane.
-
Temperature Control: The reaction requires careful temperature control to optimize yield and minimize side products.
-
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production
For larger-scale production, industrial methods often employ electrophilic aromatic substitution reactions. These processes are optimized for efficiency and typically involve:
-
Catalyst Selection: Appropriate catalysts are used to enhance selectivity and reaction rates.
-
Reaction Conditions: Temperature, solvent, and catalyst concentration are carefully controlled to maximize yield.
-
Continuous Processing: Industrial settings may utilize continuous flow reactors rather than batch processes for improved efficiency.
-
Quality Control: Stringent quality control measures ensure consistent purity, typically 95-98% for commercial-grade material .
Chemical Reactions and Reactivity
The reactivity of 1-iodo-4-phenoxybenzene is dominated by its functional groups, particularly the carbon-iodine bond and the ether linkage. These structural features enable its participation in various chemical transformations.
Substitution Reactions
The iodine atom can be replaced by various nucleophiles in substitution reactions:
-
Nucleophilic Substitution: Reactions with amines, thiols, or alkoxides can replace the iodine with the corresponding functional group.
-
Metal-Catalyzed Substitutions: Palladium and other transition metal catalysts facilitate substitution reactions under milder conditions than conventional methods .
Coupling Reactions
1-Iodo-4-phenoxybenzene is particularly valuable in coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of palladium catalysts yields biaryl compounds.
-
Heck Reaction: Coupling with alkenes forms new carbon-carbon bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes creates carbon-carbon bonds with sp-hybridized carbons.
Transthioetherification
A notable application is in palladium-catalyzed intermolecular transthioetherification reactions. Research has demonstrated that 1-iodo-4-phenoxybenzene reacts with thioethers under palladium catalysis to yield the corresponding sulfides with good efficiency (82% yield), showcasing its utility in C-S bond formation .
Applications in Research and Industry
1-Iodo-4-phenoxybenzene serves as a versatile building block with applications spanning multiple disciplines and industries.
Pharmaceutical Synthesis
In pharmaceutical research and development, this compound functions as:
-
Intermediate: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those containing diphenyl ether moieties.
-
Building Block: Its ability to participate in various coupling reactions makes it valuable for constructing complex molecular scaffolds found in medicinal chemistry.
Scientific Research
The compound finds applications across different scientific fields:
-
Chemical Research: Used in methodology development and mechanistic studies of organic reactions.
-
Biological Studies: Employed in the development of bioactive molecules and as a probe in biochemical investigations.
-
Materials Science: Contributes to the synthesis of specialty polymers and advanced materials .
Industrial Applications
Industrial uses include:
-
Specialty Chemicals: Production of fine chemicals and intermediates.
-
Agrochemicals: Synthesis of pesticides and herbicides containing diphenyl ether structures.
-
Dyes and Pigments: Development of color compounds with specific optical properties.
Hazard Type | Classification |
---|---|
Signal Word | Warning |
Pictograms | GHS07 |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These hazard classifications indicate that while 1-iodo-4-phenoxybenzene presents moderate health risks, proper handling procedures can minimize exposure risks .
Comparative Analysis with Similar Compounds
Understanding the relationship between 1-iodo-4-phenoxybenzene and structurally related compounds provides insight into its unique properties and applications.
Comparison with 1-Chloro-4-phenoxybenzene
1-Chloro-4-phenoxybenzene (CAS: 7005-72-3) is a structural analog with chlorine instead of iodine. Key differences include:
Property | 1-Iodo-4-phenoxybenzene | 1-Chloro-4-phenoxybenzene |
---|---|---|
Molecular Weight | 296.104 g/mol | 204.652 g/mol |
Density | 1.6±0.1 g/cm³ | 1.2±0.1 g/cm³ |
Boiling Point | 317.6±25.0 °C | 283.7±13.0 °C |
Melting Point | Not available | -8 °C |
Reactivity | Higher reactivity in coupling reactions | Lower reactivity in coupling reactions |
The higher reactivity of the iodo compound in coupling reactions makes it preferable in many synthetic applications, despite its higher cost .
Comparison with Other Halogenated Diphenyl Ethers
Different halogenated diphenyl ethers exhibit varying properties and reactivities:
-
Reactivity Trend: I > Br > Cl > F (in terms of leaving group ability in substitution reactions)
-
Stability: Increases from I to F
-
Application Suitability: The choice of halogen depends on the specific application, with iodides preferred for coupling reactions and chlorides or fluorides for applications requiring higher stability.
Recent Research Developments
Current research involving 1-iodo-4-phenoxybenzene highlights its ongoing relevance in chemical synthesis and materials science.
Catalytic Applications
Recent studies have demonstrated the utility of 1-iodo-4-phenoxybenzene in palladium-catalyzed reactions:
-
Transthioetherification: In a study focused on intermolecular transthioetherification of aryl halides with thioethers, 1-iodo-4-phenoxybenzene was successfully converted to the corresponding thioether with an 82% yield, showcasing its effectiveness in C-S bond formation .
-
Cross-Coupling Methodology: Ongoing research continues to optimize conditions for employing this compound in various cross-coupling reactions, leading to more efficient synthetic routes for complex molecules.
Materials Science Applications
The compound's unique structure has led to exploration in materials science:
-
Polymer Chemistry: The diphenyl ether backbone provides rigidity and thermal stability to polymers, making 1-iodo-4-phenoxybenzene a valuable monomer for specialty applications.
-
Functional Materials: The reactive iodine site allows for further functionalization to create materials with tailored properties for optical or electronic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume